Heptyl Undecyl Phthalate
Overview
Description
Heptyl Undecyl Phthalate is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Heptyl Undecyl Phthalate are polymer chains found in various materials. It interacts with these chains to modify their physical properties .
Mode of Action
This compound functions as a plasticizer by reducing intermolecular forces between polymer chains . This interaction enhances the flexibility and durability of the materials, making them more malleable and resistant to wear and tear .
Pharmacokinetics
Phthalates are known to have high values of koa, suggesting that they will be appreciably sorbed to aerosol particles, soil, and vegetation . This property can influence their distribution and fate in the environment .
Result of Action
The primary result of this compound’s action is the increased flexibility and durability of polymeric materials . This makes the materials more suitable for various applications, including the production of flexible plastics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its low volatility and high solubility in organic solvents suggest that it can persist in various environmental compartments . Furthermore, its propensity to sorb to aerosols, vegetation, and soils can reduce its potential for long-range transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl Undecyl Phthalate is synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction typically occurs in the presence of a catalyst such as sulfuric acid. The process involves two main stages:
- Formation of monoester: This stage is fast and irreversible.
- Formation of diester: This stage is slower and requires a catalyst .
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Heptyl Undecyl Phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to produce phthalic acid and the corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid, heptyl alcohol, and undecyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Heptyl Undecyl Phthalate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, adhesives, coatings, and sealants.
Comparison with Similar Compounds
Heptyl Undecyl Phthalate can be compared with other phthalate esters such as:
- Di-n-butyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
Uniqueness
This compound is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high flexibility and durability.
Properties
IUPAC Name |
1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKYQKHSCWQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883153 | |
Record name | Heptyl undecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65185-88-8, 68515-42-4 | |
Record name | Heptyl undecyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl undecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTYL UNDECYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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